molecular formula C28H29N3O4 B2709590 4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 1018161-95-9

4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2709590
CAS No.: 1018161-95-9
M. Wt: 471.557
InChI Key: BWUBOTLCAFNDSL-UHFFFAOYSA-N
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Description

4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzimidazole core, a pyrrolidinone ring, and phenoxy and methoxy substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one involves multiple steps, including the formation of the benzimidazole core, the introduction of the pyrrolidinone ring, and the attachment of the phenoxy and methoxy substituents. The synthetic route typically starts with the preparation of the benzimidazole intermediate, followed by the formation of the pyrrolidinone ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficient and cost-effective production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Pharmacology: Research focuses on the compound’s interactions with biological targets, including enzymes, receptors, and ion channels.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or optical activity.

Mechanism of Action

The mechanism of action of 4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
  • 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one

Uniqueness

4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

The compound 4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one , identified by the CAS number 1018163-89-7 , is a complex organic molecule with potential biological activities. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C28_{28}H29_{29}N3_{3}O3_{3}
  • Molecular Weight : 455.5 g/mol
  • IUPAC Name : 4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one

Structural Representation

The structure of the compound features a benzodiazole ring, a pyrrolidinone moiety, and various functional groups that contribute to its biological activity.

Antioxidant Properties

Research indicates that the compound exhibits significant antioxidant activity. For instance, in preliminary tests measuring DPPH radical scavenging activity, it demonstrated an SC50_{50} value of 40.4 μg/mL , which is comparable to known antioxidants like ascorbic acid (1.65 μg/mL) .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. It has shown promising results in inhibiting the proliferation of cancer cells through mechanisms such as:

  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It can cause cell cycle arrest at specific phases, preventing cancer cell division.

For example, studies have reported that similar benzodiazole derivatives exhibit anticancer effects through the modulation of signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has been observed to possess anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in inflammatory diseases .

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The presence of hydroxyl and methoxy groups suggests potential interactions with various enzymes.
  • Receptor Modulation : The compound may act on receptors involved in inflammation and cancer signaling pathways.

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of several benzodiazole derivatives, including our compound of interest. The results indicated that it effectively scavenged free radicals, demonstrating its potential use in formulations aimed at combating oxidative stress-related conditions .

Study 2: Anticancer Activity in vitro

In vitro studies conducted on pancreatic cancer cell lines showed that the compound induced significant cytotoxicity. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation markers .

Study 3: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory properties of related compounds. The findings suggested that these compounds could reduce inflammation markers in animal models, indicating potential therapeutic applications for inflammatory diseases .

Properties

IUPAC Name

4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-19-7-5-10-24(13-19)35-18-22(32)17-31-26-12-4-3-11-25(26)29-28(31)20-14-27(33)30(16-20)21-8-6-9-23(15-21)34-2/h3-13,15,20,22,32H,14,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUBOTLCAFNDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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